molecular formula C12H13N3O2S2 B2742916 3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide CAS No. 1153211-97-2

3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide

Cat. No. B2742916
CAS RN: 1153211-97-2
M. Wt: 295.38
InChI Key: CSTISLSJWCBVDH-UHFFFAOYSA-N
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Description

3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.38. The purity is usually 95%.
BenchChem offers high-quality 3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Synthesis

This compound has been synthesized by the reaction of substituted benzohydrazides with 2,2′- (carbonothioyldisulfanediyl)diacetic acid . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative . This implies that the compound can be produced in a sustainable and environmentally friendly manner.

Building Blocks in Medicinal Chemistry

N - (4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, which are related to the compound , are important building blocks in the design of combinatorial libraries of rhodanine derivatives . These derivatives play an important role in modern organic and medicinal chemistry .

Biological Activities

Some derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is structurally similar to the compound, were found to exhibit various biological activities . Many compounds are now passing different stages of clinical trials .

Antitumor Activity

The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .

Antibacterial Activity

The compound could potentially be used to inhibit bacterial aminoacyl-tRNA synthetase . This could be useful in the treatment of bacterial infections .

Drug Design

The compound could potentially be used in the design of biologically active compounds . Due to the presence of an activated methylene group and a highly reactive carboxylic group, they are convenient building blocks in the design of combinatorial libraries of biologically active compounds .

Antimicrobial Properties

Derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine) have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .

Anti-inflammatory Properties

Rhodanine derivatives have been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .

properties

IUPAC Name

3-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c13-8(16)4-5-15-11(17)9-6-2-1-3-7(6)19-10(9)14-12(15)18/h1-5H2,(H2,13,16)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTISLSJWCBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide

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